2-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]pyridine-3-carboxamide
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Overview
Description
2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a pyridine ring, a benzotriazole moiety, and chlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the benzotriazole ring and the subsequent attachment of the pyridine and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the chlorine atoms .
Scientific Research Applications
2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives and pyridine carboxamides, such as:
- 2-CHLORO-N-[2-(4-CHLOROPHENYL)-4-HYDROXYPHENYL]PYRIDINE-3-CARBOXAMIDE
- 2-CHLORO-N-[2-(4-BROMOPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE .
Uniqueness
What sets 2-CHLORO-N-[2-(4-CHLOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H13Cl2N5O |
---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13Cl2N5O/c1-11-9-16-17(25-26(24-16)13-6-4-12(20)5-7-13)10-15(11)23-19(27)14-3-2-8-22-18(14)21/h2-10H,1H3,(H,23,27) |
InChI Key |
WNZVBPYIICLMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(N=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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